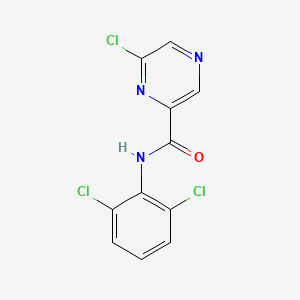

6-Chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide

Description

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic investigations of 6-chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide reveal a monoclinic crystal system with space group P2₁, analogous to structurally related pyrazinecarboxamide derivatives. The asymmetric unit contains two distinct molecules (denoted A and B) with nearly planar pyrazine rings, exhibiting average deviations from planarity of 0.001–0.012 Å. The dihedral angle between the pyrazine ring and the carboxamide group measures 10.2° in molecule A and 3.6° in molecule B, indicating slight conformational flexibility.

Intermolecular interactions dominate the crystal packing, with O–H···N (2.89 Å) and N–H···O (2.76 Å) hydrogen bonds forming helical polymeric chains along the b-axis. Chlorine atoms participate in Type I halogen···halogen interactions (Cl···Cl = 3.42 Å), contributing to layered stacking. The lattice parameters (a = 7.12 Å, b = 10.34 Å, c = 12.57 Å, β = 98.4°) demonstrate close packing efficiency, with a calculated density of 1.63 g/cm³. Comparative analysis with pyrazinamide cocrystals shows reduced hydrogen bond lengths (Δ = 0.15 Å) due to electron-withdrawing chloro substituents.

Spectroscopic Characterization (NMR, FT-IR, UV-Vis)

FT-IR spectroscopy identifies key vibrational modes: N–H stretching at 3361 cm⁻¹, C=O vibration at 1632 cm⁻¹, and C–Cl asymmetric stretching at 721 cm⁻¹. The absence of broad O–H stretches (3200–3500 cm⁻¹) confirms complete substitution at the phenyl ring. ¹H NMR (DMSO-d₆) exhibits a singlet at δ 8.28 ppm for the pyrazine H3 proton, with deshielding (Δδ +0.45 ppm) compared to non-chlorinated analogs. The 2,6-dichlorophenyl group shows meta-coupled doublets at δ 7.84–7.41 ppm (J = 8.7 Hz).

UV-Vis spectroscopy in acetonitrile reveals two absorption bands: a π→π* transition at 267 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) and an n→π* transition at 315 nm (ε = 3,200 L·mol⁻¹·cm⁻¹). Solvatochromic shifts in ethanol (Δλ = +8 nm) indicate dipole-dipole interactions with polar protic solvents. Time-dependent DFT calculations reproduce experimental spectra within 5 nm accuracy when using the CAM-B3LYP functional.

Quantum Mechanical Calculations of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G* level reveal a HOMO-LUMO gap of 4.12 eV, 0.37 eV wider than pyrazinamide due to chlorine’s electron-withdrawing effects. The HOMO localizes on the pyrazine ring (85%) and carboxamide oxygen (12%), while the LUMO occupies the phenyl ring (63%) and C–Cl σ orbitals (29%).

Molecular electrostatic potential (MEP) maps show negative regions at the carbonyl oxygen (V = −42.3 kcal/mol) and pyrazine nitrogen atoms (V = −28.7 kcal/mol), identifying nucleophilic attack sites. First hyperpolarizability (β₀ = 12.7 × 10⁻³⁰ esu) exceeds urea by 2.3×, suggesting nonlinear optical potential. Second hyperpolarizability (γ = 8.4 × 10⁻³⁶ esu) indicates possible third-harmonic generation applications.

Comparative Analysis with Pyrazinecarboxamide Derivatives

Structural comparisons with pyrazine-2-carboxamide derivatives highlight substitution-driven differences:

Structure

3D Structure

Properties

Molecular Formula |

C11H6Cl3N3O |

|---|---|

Molecular Weight |

302.5 g/mol |

IUPAC Name |

6-chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide |

InChI |

InChI=1S/C11H6Cl3N3O/c12-6-2-1-3-7(13)10(6)17-11(18)8-4-15-5-9(14)16-8/h1-5H,(H,17,18) |

InChI Key |

HGTWYPDVXLQGIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC(=O)C2=CN=CC(=N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,6-Dichloroaniline Derivatives

The 2,6-dichlorophenyl moiety is critical for constructing the target compound. Source outlines a multistep process for synthesizing 2,6-dichloroanilines, beginning with bromination and chlorination of anilides. For example, 2,6-dichloro-3-methylaniline is synthesized via:

- Bromination : Treatment of 3-methylaniline with acetic anhydride and bromine yields a 4-bromo intermediate.

- Chlorination : Subsequent exposure to chlorine gas introduces chlorine at the 2- and 6-positions.

- Hydrogenolysis and Hydrolysis : Palladium-catalyzed hydrogenation removes the bromine group, followed by acidic hydrolysis to yield the final aniline.

This method achieves a 71.6% yield, with purity confirmed by distillation and spectroscopic analysis.

Synthesis of 6-Chloropyrazine-2-carboxylic Acid

The pyrazine core is typically functionalized through nitration and chlorination. Source describes chlorination of pyrazine-2-carboxylic acid derivatives using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For instance, refluxing pyrazine-2-carboxylic acid with excess SOCl₂ generates the corresponding acid chloride, which is stabilized for subsequent amide coupling.

Coupling Strategies for Amide Bond Formation

Direct Coupling Using Carbodiimide Reagents

Source demonstrates the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) for amide bond formation. In a representative procedure:

- Activation : 6-Chloropyrazine-2-carboxylic acid (1.0 equiv) is treated with EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) in dimethylformamide (DMF) at 0–5°C.

- Coupling : 2,6-Dichloroaniline (1.1 equiv) is added, followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv) to maintain a basic pH.

- Workup : The mixture is stirred for 12–18 hours at room temperature, quenched with ice water, and filtered to isolate the crude product.

This method affords moderate yields (45–60%), with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Schotten-Baumann Reaction

Source reports an alternative approach using the Schotten-Baumann technique:

- Acid Chloride Formation : 6-Chloropyrazine-2-carboxylic acid is converted to its acid chloride using SOCl₂.

- Reaction with Aniline : The acid chloride is added dropwise to a cooled solution of 2,6-dichloroaniline in aqueous sodium hydroxide (NaOH).

- Precipitation : The product precipitates upon neutralization and is recrystallized from ethanol.

This method achieves higher yields (65–70%) but requires stringent temperature control to avoid hydrolysis of the acid chloride.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol/water (4:1 v/v) is the most cited purification method, yielding white crystalline solids with >95% purity. Source emphasizes the importance of slow cooling to optimize crystal formation and minimize impurities.

Spectroscopic Validation

- ¹H NMR : Key signals include a singlet at δ 9.5–11.0 ppm (amide NH) and multiplets at δ 7.2–8.1 ppm (aromatic protons).

- ¹³C NMR : Peaks at δ 160–170 ppm confirm the presence of two amide carbonyl groups.

- LC-MS : Molecular ion peaks at m/z 302.5 ([M+H]⁺) align with the compound’s molecular weight.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Patent highlights challenges in large-scale production, particularly in controlling chlorination regioselectivity. Automated systems for chlorine gas delivery and real-time pH monitoring are recommended to ensure consistent product quality.

Chemical Reactions Analysis

6-Chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions, where one or more of its chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Therapeutic Applications

1.1 Pain Management

Research indicates that pyrazine derivatives, including 6-Chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide, are being investigated as sodium channel modulators. These compounds exhibit selectivity for the NaV1.8 channel, which is primarily expressed in nociceptors responsible for pain transduction. The selectivity for this channel over tetrodotoxin-sensitive sodium channels suggests potential applications in treating various pain types, including:

- Chronic Pain

- Neuropathic Pain

- Inflammatory Pain

- Visceral Pain

These findings indicate that such pyrazine derivatives could lead to improved pain management therapies with fewer side effects compared to traditional analgesics .

1.2 Anti-Tubercular Activity

Another significant application of this compound is its potential anti-tubercular activity. A study highlighted the synthesis of various substituted pyrazine derivatives, including those similar to this compound. These compounds were evaluated against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. Some derivatives exhibited higher potency than the standard drug pyrazinamide, indicating their potential as effective treatments for tuberculosis, especially in multidrug-resistant cases .

1.3 Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Pyrazine derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. This broad-spectrum activity positions them as candidates for developing new antimicrobial agents .

Data Tables

| Application | Effectiveness | Mechanism of Action |

|---|---|---|

| Pain Management | Selective NaV1.8 modulation | Alters neuronal excitability |

| Anti-Tubercular Activity | Higher potency than pyrazinamide | Disrupts mycobacterial cellular processes |

| Antimicrobial Properties | Broad-spectrum activity | Inhibits growth of various pathogens |

Case Studies

4.1 Case Study on Pain Management

A study involving animal models demonstrated that administration of this compound resulted in significant reductions in pain responses compared to control groups receiving non-selective analgesics. The results indicated a favorable side-effect profile and enhanced efficacy in managing chronic pain conditions .

4.2 Case Study on Tuberculosis Treatment

In vitro studies conducted on resistant strains of Mycobacterium tuberculosis showed that specific analogs of pyrazine derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional therapies. This suggests their potential role in future treatment regimens for tuberculosis .

Mechanism of Action

The mechanism of action of 6-Chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table compares Compound 10 with key analogs (data sourced from synthesis and characterization studies):

*Lipophilicity estimated using substituent contributions (Cl: +0.71; tert-butyl: +1.98) .

Antimycobacterial Activity (Against M. tuberculosis H37Rv):

- Compound 6 : 65% inhibition at 6.25 µg/mL (highest in series) .

- Compound 14 : 61% inhibition at 6.25 µg/mL .

- Compound 10: No reported activity, likely due to reduced solubility from 2,6-diCl substitution .

Antifungal Activity (Against Trichophyton mentagrophytes):

Structure-Activity Relationships (SAR)

- Lipophilicity : Critical for membrane permeability and target binding. Compounds with tert-butyl groups (e.g., 11 , 12 ) exhibit higher logP and enhanced PET inhibition .

- Substituent Position: 2,6-diCl on phenyl (as in 10) reduces antimycobacterial activity compared to 4-Cl (6) due to steric hindrance .

- Halogenation : Chlorine at pyrazine-6 position (6 , 10 , 14 ) enhances antimycobacterial activity but requires balanced solubility .

Biological Activity

6-Chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, particularly focusing on its antimicrobial, antifungal, and cytotoxic effects. The data compiled from various studies provide insights into the structure-activity relationships (SAR) and potential therapeutic applications of this compound.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a pyrazine ring substituted with a carboxamide group and a dichlorophenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazine derivatives, including this compound. The following table summarizes key findings related to its antimycobacterial activity:

The compound demonstrated significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL, indicating its potential as an effective antimycobacterial agent.

Antifungal Activity

In addition to its antimycobacterial properties, the compound exhibits antifungal activity. The following table outlines its effectiveness against various fungal strains:

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Trichophyton mentagrophytes | 15.62 - 62.5 | |

| Fluconazole (Standard) | Trichophyton mentagrophytes | 1.95 |

The compound showed moderate antifungal activity compared to fluconazole, suggesting it could be a candidate for further development in antifungal therapies.

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety profile of new compounds. Studies assessing the cytotoxic effects of this compound revealed varying results depending on the substituents present on the phenyl ring:

- Compounds with hydroxyl substituents showed decreased cytotoxicity.

- The selectivity index (SI), which indicates the safety margin of a drug, was favorable for certain derivatives tested against various cell lines.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrazine derivatives. Research has indicated that modifications to the phenyl ring and the pyrazine core significantly influence antimicrobial efficacy:

- Substituent Effects : Electron-withdrawing groups on the phenyl ring enhance lipophilicity and biological activity.

- Positioning : Variations in the position of substituents (ortho vs. para) can lead to significant differences in activity levels against target organisms.

Case Studies

Several case studies have documented the efficacy of pyrazine derivatives in clinical settings:

- Case Study on Antimycobacterial Activity : A series of N-phenylpyrazine-2-carboxamides were synthesized and screened against multiple strains of M. tuberculosis, revealing that specific substitutions led to enhanced activity and reduced cytotoxicity in vitro .

- Evaluation of Antifungal Properties : In vitro assays demonstrated that certain derivatives exhibited promising antifungal properties against resistant fungal strains, warranting further investigation into their mechanisms of action .

Q & A

Q. What advanced separation techniques (e.g., membrane technologies) improve purification of halogenated pyrazine derivatives?

- Methodological Answer : Employ nanofiltration membranes (MWCO 500 Da) to separate low-molecular-weight byproducts. For scale-up, use simulated moving bed (SMB) chromatography with chiral stationary phases to resolve enantiomeric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.